molecular formula C17H13ClN2O3 B4500947 N-(5-chloro-2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-(5-chloro-2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B4500947
M. Wt: 328.7 g/mol
InChI Key: SGRLVIGUHCZFDH-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic compound featuring a dihydroisoquinoline core substituted with a 2-methyl group and a 4-carboxamide moiety. The 5-chloro-2-hydroxyphenyl group attached to the carboxamide nitrogen is critical for its pharmacological interactions. This structure confers unique electronic and steric properties, influencing solubility, bioavailability, and target binding.

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-methyl-1-oxoisoquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-20-9-13(11-4-2-3-5-12(11)17(20)23)16(22)19-14-8-10(18)6-7-15(14)21/h2-9,21H,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRLVIGUHCZFDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the reaction of boron reagents with halides in the presence of a palladium catalyst under mild conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

N-(5-chloro-2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, it could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities . Additionally, its unique structure makes it a candidate for studying supramolecular interactions and crystal engineering .

Mechanism of Action

The mechanism by which N-(5-chloro-2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may vary depending on the biological context, but typically involve binding to the active site of an enzyme or receptor, thereby modulating its activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Quinoline and Isoquinoline Derivatives
Compound Name Molecular Weight Key Structural Features Biological Activity/Application Evidence Source
N-(5-chloro-2-methoxyphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide 372.805 Methoxyphenyl, ethyl substituent, quinoline core Unspecified (structural analog)
5-Chloro-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide - Chlorine at C5, methyl at C1, quinoline core Patent for unspecified applications
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide (Target) - Chloro-hydroxyphenyl, methyl at C2, isoquinoline core Hypothesized neurological/antimicrobial roles
  • Key Differences: The target compound’s isoquinoline core (vs. The 2-hydroxyphenyl group (vs. 2-methoxyphenyl in ) improves hydrogen-bonding capacity, which may enhance interactions with polar targets like enzymes or receptors .
Pyrazine and Thiazole Derivatives
Compound Name Molecular Weight Key Structural Features Biological Activity/Application Evidence Source
5-(Butylamino)pyrazine-N-(5-chloro-2-hydroxyphenyl)-2-carboxamide - Pyrazine core, butylamino side chain Antimycobacterial activity
N-[2-(4-Isopropylthiazol-2-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide - Thiazole side chain, isoquinoline core Antimicrobial activity
  • Key Differences: Replacement of the isoquinoline core with a pyrazine () or thiazole () alters planarity and electronic distribution, shifting activity toward antimicrobial targets. The 5-chloro-2-hydroxyphenyl group is conserved in pyrazine analogs, underscoring its importance in mycobacterial inhibition .
Neurological Targets and Modulators
Compound Name Molecular Weight Key Structural Features Biological Activity/Application Evidence Source
[18F]Lu AF10628 - Fluoropropylamino, cyclobutyl group, isoquinoline core Neurokinin 3 receptor antagonist (PET imaging)
NS-1738 (N-(5-Chloro-2-hydroxyphenyl)-N′-[2-chloro-5-(trifluoromethyl) phenyl]urea) - Urea linker, trifluoromethyl group α7 nicotinic receptor positive modulator
  • Key Differences :
    • The target compound’s carboxamide linker (vs. urea in NS-1738) may reduce off-target interactions while retaining affinity for neurological receptors.
    • [18F]Lu AF10628 ’s fluorinated substituents enable imaging applications, highlighting how side-chain modifications expand functional utility .

Pharmacological and Structural Insights

  • Role of the 5-Chloro-2-Hydroxyphenyl Group: This moiety is conserved in antimycobacterial pyrazine analogs () and neurological modulators (), suggesting broad applicability in drug design.
  • Impact of Core Heterocycle: Isoquinoline (target compound) vs. Pyrazine/thiazole cores (): Smaller heterocycles reduce steric hindrance, favoring interactions with compact binding pockets (e.g., mycobacterial enzymes).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Reactant of Route 2
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N-(5-chloro-2-hydroxyphenyl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

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